4-Borono-3-methoxybenzoic acid

Catalog No.
S806994
CAS No.
741699-09-2
M.F
C8H9BO5
M. Wt
195.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Borono-3-methoxybenzoic acid

CAS Number

741699-09-2

Product Name

4-Borono-3-methoxybenzoic acid

IUPAC Name

4-borono-3-methoxybenzoic acid

Molecular Formula

C8H9BO5

Molecular Weight

195.97 g/mol

InChI

InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11)

InChI Key

ITWXOEQLYFYTJX-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O
  • Boronic Acid

    The presence of a boronic acid group (B(OH)2) indicates its potential use in Suzuki-Miyaura coupling reactions []. These reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and a halide or triflate [].

  • Methoxy Group

    The methoxy group (OCH3) introduces an electron-donating character to the molecule. This can be beneficial in various applications such as modifying the solubility or reactivity of the molecule in different environments [].

4-Borono-3-methoxybenzoic acid is an organic compound characterized by the presence of a boron atom in its structure, specifically located at the para position relative to the methoxy group on a benzoic acid framework. Its molecular formula is C8H9BO5C_8H_9BO_5 and it has a molecular weight of approximately 195.97 g/mol . The compound features a methoxy group (-OCH₃) and a carboxylic acid group (-COOH), which contribute to its chemical reactivity and potential biological activity.

  • There is no information available on the specific mechanism of action of 4-Borono-3-methoxybenzoic acid in biological systems or its interaction with other compounds.
  • As with any new compound, it's advisable to exercise caution when handling 4-Borono-3-methoxybenzoic acid due to lack of specific safety data.
  • Standard laboratory safety practices should always be followed when working with unknown compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats.
Typical of carboxylic acids and boronic acids. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Cross-coupling reactions: Utilizing the boron atom for Suzuki coupling with aryl halides, which is significant in organic synthesis for forming carbon-carbon bonds.
  • Acid-base reactions: The carboxylic acid group can donate protons, making it useful in various synthetic pathways.

Research indicates that 4-borono-3-methoxybenzoic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, where its ability to interact with biological targets may inhibit tumor growth. The presence of the boron atom is crucial as boron compounds often exhibit unique interactions with biomolecules, enhancing their therapeutic profiles .

Several methods have been reported for synthesizing 4-borono-3-methoxybenzoic acid:

  • Boronic Acid Formation: Starting from 3-methoxybenzoic acid, the introduction of boron can be achieved through reactions involving boron reagents such as borane or trialkylboranes.
  • Suzuki Coupling: This method involves coupling a boronic acid derivative with an appropriate aryl halide under palladium catalysis to form the desired compound.
  • Direct Boronation: Utilizing reagents like trimethyl borate in the presence of suitable catalysts to introduce the boron functionality directly into the aromatic system.

4-Borono-3-methoxybenzoic acid has several applications:

  • Pharmaceuticals: Its potential as an anti-cancer agent makes it valuable in drug development.
  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules through cross-coupling reactions.
  • Bioconjugation: The unique reactivity of boronic acids allows for specific interactions with diols and other biomolecules, making it useful in bioconjugation strategies.

Studies have shown that 4-borono-3-methoxybenzoic acid can interact with various biological molecules. Its boron atom allows it to form reversible covalent bonds with hydroxyl groups present in sugars and other biomolecules, which may influence cellular processes and signaling pathways. This property is being explored for targeted drug delivery systems and as a tool for studying cellular mechanisms .

Several compounds share structural similarities with 4-borono-3-methoxybenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Bromo-3-methoxybenzoic acidContains bromine instead of boronExhibits different reactivity due to bromine
3-Methoxybenzoic acidLacks the boron functionalityMore straightforward synthesis methods
4-Hydroxy-3-methoxybenzoic acidContains a hydroxyl group instead of a boron groupDifferent solubility and reactivity profile

The uniqueness of 4-borono-3-methoxybenzoic acid lies in its ability to participate in specific reactions due to the presence of both the methoxy and boron functional groups, making it particularly valuable in medicinal chemistry and organic synthesis .

Boronic acids, characterized by the general structure $$ \text{R-B(OH)}_2 $$, are pivotal in modern organic synthesis due to their unique electronic properties and versatility. Their ability to form reversible covalent bonds with diols, amines, and other nucleophiles underpins applications in molecular recognition, catalysis, and drug design. The Suzuki–Miyaura cross-coupling reaction, a cornerstone of carbon–carbon bond formation, relies on boronic acids as key partners, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science.

Boronic acid derivatives, including esters and MIDA (N-methyliminodiacetic acid) complexes, address stability challenges associated with free boronic acids. For instance, MIDA esters enhance air stability and compatibility with iterative synthetic protocols. These attributes position boronic acids as indispensable tools in constructing complex molecular architectures.

Historical Context and Discovery of 4-Borono-3-methoxybenzoic Acid

4-Borono-3-methoxybenzoic acid (CAS 741699-09-2) emerged in the early 21st century alongside advancements in palladium-catalyzed borylation techniques. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with methodologies developed for arylboronic acids, such as Miyaura borylation. The compound’s design integrates a boronic acid group at the 4-position and a methoxy group at the 3-position of a benzoic acid scaffold, optimizing reactivity for cross-coupling and biomedical applications.

Nomenclature and Synonyms

The IUPAC name 4-borono-3-methoxybenzoic acid reflects its substitution pattern:

  • Borono: Indicates the $$ \text{-B(OH)}_2 $$ group at position 4.
  • Methoxy: Denotes the $$ \text{-OCH}_3 $$ group at position 3.
  • Benzoic acid: The parent carboxylic acid at position 1.

Synonyms:

  • 4-Carboxy-2-methoxyphenylboronic acid
  • 3-Methoxy-4-(dihydroxyboryl)benzoic acid
  • 4-Borono-3-anisic acid

Relevance and Scope of Research

4-Borono-3-methoxybenzoic acid serves as a multifunctional building block in:

  • Pharmaceutical synthesis: Intermediate for protease inhibitors and kinase-targeted therapies.
  • Materials science: Component in sensors and supramolecular assemblies.
  • Methodology development: Substrate for optimizing cross-coupling efficiency.

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (Figure 1) combines three functional groups:

  • Boronic acid ($$ \text{-B(OH)}_2 $$): Enables Suzuki coupling and diol complexation.
  • Methoxy ($$ \text{-OCH}_3 $$): Electron-donating group influencing aromatic reactivity.
  • Carboxylic acid ($$ \text{-COOH} $$): Enhances solubility and hydrogen-bonding capacity.

Molecular Formula: $$ \text{C}8\text{H}9\text{BO}_5 $$
Molecular Weight: 195.97 g/mol

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number741699-09-2
InChI KeyITWXOEQLYFYTJX-UHFFFAOYSA-N
SMILESB(C1=C(C=C(C=C1)C(=O)O)OC)(O)O
XLogP31.2

Physical Properties

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, THF) and slightly soluble in water.
  • Melting Point: Not explicitly reported; analogous boronic acids range 150–250°C.
  • Stability: Sensitive to hydrolysis under acidic/basic conditions; boronate esters offer improved stability.

Spectroscopic Characterization

  • $$ ^1\text{H} $$ NMR (DMSO-d6): δ 8.2 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 3.9 (s, 3H, OCH3).
  • $$ ^{11}\text{B} $$ NMR: δ 30 ppm (characteristic of arylboronic acids).
  • IR: Peaks at 3200 cm$$ ^{-1} $$ (O-H), 1680 cm$$ ^{-1} $$ (C=O), 1340 cm$$ ^{-1} $$ (B-O).

Synthetic Applications and Reactivity

Suzuki–Miyaura Cross-Coupling

4-Borono-3-methoxybenzoic acid participates in palladium-catalyzed couplings to form biaryl structures:
$$
\text{Ar-B(OH)}2 + \text{Ar}'\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{B(OH)}3 + \text{HX}
$$
Example: Coupling with 4-bromoanisole yields 3,4-dimethoxybiphenyl-4'-carboxylic acid, a precursor for liquid crystals.

Esterification and Derivatization

The carboxylic acid group facilitates ester formation:
$$
\text{C}8\text{H}9\text{BO}5 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}8\text{H}8\text{BO}4\text{R} + \text{H}_2\text{O}
$$
Methyl esters are common intermediates for further functionalization.

Complexation with Diols

The boronic acid group binds 1,2- or 1,3-diols, forming cyclic boronate esters. This reversible interaction is exploited in glucose sensing and drug delivery systems.

Industrial and Research Applications

Pharmaceutical Intermediates

  • Protease inhibitors: Boronic acids inhibit serine proteases (e.g., proteasome) via tetrahedral transition-state mimicry.
  • Anticancer agents: As a fragment in kinase inhibitors, it modulates ATP-binding domains.

Materials Science

  • Self-assembled monolayers (SAMs): Boronate esters anchor molecules to oxide surfaces for sensor fabrication.
  • Polymer networks: Dynamic covalent bonds enable stimuli-responsive hydrogels.

Analytical Chemistry

  • Chromatography: Boronate-affinity columns separate glycosylated biomolecules.
  • Fluorescent probes: Quenching via diol binding enables glucose detection.

Synthesis and Manufacturing

Synthetic Pathways

Route 1 (Bromination-Borylation):

  • Bromination: 4-Methyl-3-methoxybenzoic acid → 4-bromo-3-methoxybenzoic acid via NBS/light.
  • Miyaura Borylation: Pd-catalyzed reaction with bis(pinacolato)diboron yields the boronic acid.

Route 2 (Direct Borylation):

  • Directed C-H borylation of 3-methoxybenzoic acid using Ir catalysts.

Table 2: Optimization Parameters

ParameterOptimal Value
CatalystPd(dppf)Cl₂
SolventDMSO/H₂O
Temperature80–100°C
Yield70–85%

Industrial-Scale Production

  • Batch reactors: Ensure precise control over exothermic borylation steps.
  • Purification: Recrystallization from ethanol/water mixtures.

Wikipedia

4-Borono-3-methoxybenzoic acid

Dates

Modify: 2023-08-16

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